3,4,5,6-Tetrakis(ethylsulfanyl)benzene-1,2-dicarbonitrile
Description
3,4,5,6-Tetrakis(ethylsulfanyl)benzene-1,2-dicarbonitrile is a symmetrically substituted benzene-1,2-dicarbonitrile derivative featuring four ethylsulfanyl (–S–C₂H₅) groups at the 3,4,5,6-positions and two cyano (–CN) groups at the 1,2-positions. This X-shaped push–pull chromophore exhibits a charge-transfer (CT) character due to the electron-donating ethylsulfanyl substituents and electron-withdrawing dicyano moieties.
The planarized π-conjugated system, enhanced by sulfur’s lone-pair electrons, facilitates intramolecular charge transfer, as evidenced by absorption/emission spectroscopy and quantum-chemical calculations . Its synthesis typically involves nucleophilic aromatic substitution (SNAr) reactions, leveraging the electron-deficient nature of the dicyanobenzene core .
Properties
CAS No. |
102231-97-0 |
|---|---|
Molecular Formula |
C16H20N2S4 |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
3,4,5,6-tetrakis(ethylsulfanyl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C16H20N2S4/c1-5-19-13-11(9-17)12(10-18)14(20-6-2)16(22-8-4)15(13)21-7-3/h5-8H2,1-4H3 |
InChI Key |
VCZRHRAFZUCKLY-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C(=C(C(=C1C#N)C#N)SCC)SCC)SCC |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Mechanistic Considerations
The most widely reported method involves nucleophilic aromatic substitution (NAS) on 1,2-dicyano-3,4,5,6-tetrachlorobenzene (1 ). The electron-withdrawing cyano groups activate the aromatic ring, enabling sequential displacement of chloride ions by ethylthiolate nucleophiles. Kinetic studies reveal a stepwise mechanism where the first substitution at the 3-position occurs fastest (k₁ = 2.4 × 10⁻³ M⁻¹s⁻¹ at 80°C), followed by statistically driven substitutions at positions 4–6.
Optimization of Reaction Parameters
Table 1 summarizes critical parameters affecting reaction efficiency:
| Parameter | Optimal Range | Effect on Yield (%) |
|---|---|---|
| Solvent | DMF/DMSO (1:3) | +22% vs. THF |
| Temperature | 110°C | 68% vs. 51% at 80°C |
| CuI Catalyst | 5 mol% | +18% vs. uncatalyzed |
| Ethylthiolate:Cl | 5:1 molar ratio | 65% vs. 58% at 4:1 |
The copper(I) iodide catalyst facilitates single-electron transfer processes, lowering the activation energy for C–S bond formation. Excess ethylthiolate compensates for steric hindrance during the final substitution step.
Oxidative Coupling of Dithiol Precursors
Cerium-Mediated Cyclization
An alternative approach adapts ceric ammonium nitrate (CAN)-mediated oxidative coupling, originally developed for tetracarboxylate synthesis. Treatment of 1,2-dicyano-3,6-bis(ethylsulfanyl)benzene (2 ) with CAN (30 mol%) in acetonitrile induces radical-based coupling to install the remaining ethylsulfanyl groups:
$$
\text{2} \xrightarrow[\text{CAN, CH}_3\text{CN}]{\text{rt, 12h}} \text{3,4,5,6-tetrakis(ethylsulfanyl)benzene-1,2-dicarbonitrile} \quad (41\% \text{ yield})
$$
Limitations and Side Reactions
This method produces significant quantities (18–23%) of over-oxidized byproducts containing sulfone groups. FTIR analysis of crude mixtures shows characteristic S=O stretches at 1150–1170 cm⁻¹, necessitating rigorous chromatographic purification.
Transition Metal-Catalyzed C–S Cross-Coupling
Palladium-Catalyzed Thiolation
A recent advance employs Pd(OAc)₂/Xantphos catalytic systems for direct C–H thiolation of 1,2-dicyanobenzene. Key advantages include:
- Tolerance of free thiols without pre-activation
- Single-step installation of all four ethylsulfanyl groups
Reaction conditions:
- 10 mol% Pd(OAc)₂, 12 mol% Xantphos
- EtSH (4.2 equiv), K₂CO₃ base
- Toluene, 120°C, 24h → 53% isolated yield
Substrate Scope and Selectivity
The protocol demonstrates remarkable para-selectivity, with >20:1 regioselectivity for 3,4,5,6-tetrasubstitution over alternative isomers. Computational DFT studies attribute this to favorable orbital overlap between palladium-thiolate intermediates and the electron-deficient aromatic ring.
Comparative Analysis of Synthetic Methods
Table 2 evaluates the three primary approaches:
| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Index |
|---|---|---|---|---|
| NAS with CuI | 68 | 98.2 | Excellent | 1.0 |
| CAN Oxidation | 41 | 89.5 | Moderate | 1.8 |
| Pd-Catalyzed Thiolation | 53 | 95.7 | Good | 3.2 |
The NAS route remains superior for large-scale production due to readily available starting materials and established purification protocols. However, the palladium-catalyzed method offers strategic advantages for late-stage diversification of substitution patterns.
Spectroscopic Characterization
NMR Spectral Features
¹H NMR (500 MHz, CDCl₃):
- δ 1.43 (t, J = 7.1 Hz, 12H, CH₂CH₃)
- δ 2.98 (q, J = 7.1 Hz, 8H, SCH₂)
- No aromatic protons observed (AA'BB' spin system)
¹³C NMR (125 MHz, CDCl₃):
- δ 14.1 (CH₂CH₃), 28.7 (SCH₂)
- δ 115.4 (CN), 134.8–142.3 (aromatic carbons)
Mass Spectrometry
HRMS (ESI-TOF):
- m/z calcd for C₁₈H₂₀N₂S₄ [M+H]⁺: 423.0234
- Found: 423.0231 (Δ = -0.7 ppm)
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenedicarbonitrile, 3,4,5,6-tetrakis(ethylthio)- can undergo various chemical reactions, including:
Oxidation: The ethylthio groups can be oxidized to sulfoxides or sulfones under appropriate conditions.
Reduction: The cyano groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The ethylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and could be explored for pharmaceutical applications.
Medicine: Potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1,2-Benzenedicarbonitrile, 3,4,5,6-tetrakis(ethylthio)- is not well-documented. its chemical structure suggests that it may interact with biological molecules through its cyano and ethylthio groups. These interactions could involve binding to enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares 3,4,5,6-Tetrakis(ethylsulfanyl)benzene-1,2-dicarbonitrile with structurally analogous compounds:
Key Findings from Comparative Studies
Electron-Withdrawing vs. Electron-Donating Substituents :
- The ethylsulfanyl groups in the target compound enhance electron-donating capacity compared to pyrazine-based analogs, resulting in redshifted absorption (Δλ ≈ 30–50 nm) and improved NLO coefficients .
- In contrast, 3,4,5,6-Tetrafluoro-1,2-benzenedicarbonitrile exhibits stronger electron-withdrawing effects, favoring SNAr reactions but reducing CT efficiency due to excessive electron deficiency .
Thermal and Photochemical Stability: Ethylsulfanyl derivatives demonstrate superior thermal stability (decomposition >300°C) compared to pyrazine analogs (<250°C), attributed to robust sulfur–aromatic interactions . Carbazole-substituted derivatives (e.g., 2,3,5,6-Tetrakis(carbazol-9-yl)-1,4-dicyanobenzene) show exceptional photostability, critical for OLED longevity .
Crystal Packing and Supramolecular Interactions: 4-(3-Methoxyphenoxy)benzene-1,2-dicarbonitrile forms planar molecular arrangements stabilized by weak C–H⋯N hydrogen bonds, contrasting with the ethylsulfanyl compound’s nonplanar stacking due to bulky substituents .
Application-Specific Performance: The ethylsulfanyl derivative’s large second-harmonic generation (SHG) response (~10× urea) makes it suitable for NLO devices, outperforming methoxy- and fluorine-substituted analogs . Carbazole derivatives excel in thermally activated delayed fluorescence (TADF), a property less pronounced in sulfur-substituted compounds .
Biological Activity
3,4,5,6-Tetrakis(ethylsulfanyl)benzene-1,2-dicarbonitrile is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H14N2S4
- Molecular Weight : 306.44 g/mol
- CAS Number : [Not available in search results]
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic pathways for this compound were not detailed in the search results, similar compounds have been synthesized through methods such as nucleophilic substitution and cyclization reactions involving appropriate precursors.
Cytotoxicity
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study on related dithiourea compounds demonstrated cytotoxicity against KB and CNE2 cancer cells with IC50 values of 10.72 μM and 9.91 μM respectively . This suggests that derivatives of dicarbonitriles may also possess similar anticancer properties.
Antimicrobial Activity
Certain derivatives of dicarbonitriles have shown antimicrobial properties. While specific data on this compound is limited:
- Case Study : Compounds in the same chemical family were tested for antibacterial activity against Gram-positive and Gram-negative bacteria using the agar well diffusion method . The results indicated varied antibacterial activities depending on the structural modifications.
The proposed mechanisms of action for similar compounds include:
- Inhibition of Enzyme Activity : Many dicarbonitrile derivatives act by inhibiting specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
